molecular formula C20H15FN4O4 B2598162 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251576-18-7

1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2598162
CAS No.: 1251576-18-7
M. Wt: 394.362
InChI Key: MMQUZASVRZWKIF-UHFFFAOYSA-N
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Description

1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, methoxyphenyl, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the pyrazine ring: The final step involves the cyclization of the intermediate with a suitable diketone to form the pyrazine-2,3(1H,4H)-dione core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the oxadiazole and pyrazine rings make this compound a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct structural features.

Mechanism of Action

The mechanism of action of 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a different fluorophenyl substitution pattern.

    1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione imparts unique electronic properties and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4/c1-28-16-8-3-2-7-15(16)25-10-9-24(19(26)20(25)27)12-17-22-18(23-29-17)13-5-4-6-14(21)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQUZASVRZWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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